molecular formula C25H26ClN5 B2921203 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 877647-84-2

7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

カタログ番号: B2921203
CAS番号: 877647-84-2
分子量: 431.97
InChIキー: ICSGTXXMPABGEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 7: 4-Benzylpiperazinyl moiety, a common pharmacophore in CNS-targeting drugs due to its affinity for neurotransmitter receptors.
  • Positions 2 and 5: Methyl groups, enhancing steric stability and metabolic resistance.

特性

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-6-4-3-5-7-20)31-25(27-18)24(19(2)28-31)21-8-10-22(26)11-9-21/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSGTXXMPABGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzene with a catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position 3) Substituents (Position 7) Molecular Formula Molecular Weight Key References
Target Compound: 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 4-Chlorophenyl 4-Benzylpiperazine C₂₅H₂₆ClN₅* ~440 (estimated)
3-(4-Chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Imidazole-propylamine C₂₀H₂₁ClN₆ 380.87
1-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylphenyl)piperazine 4-Chlorophenyl 4-(2-Methylphenyl)piperazine C₂₅H₂₆ClN₅ 431.96
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 2-Chlorophenyl 4-Phenylpiperazine C₂₄H₂₄ClN₅ 417.9
Tildacerfont (CRF1 antagonist) 4-Chloro-thiazole Morpholinyl-pentan-3-yl C₂₀H₂₆ClN₅OS 435.97
MPZP (CRF1 antagonist) 4-Methoxy-2-methylphenyl Bis(2-methoxyethyl)amine C₂₂H₂₉N₅O₃ 427.5

*Estimated based on similar analogs in .

Key Observations:

Position 3 Substituents: The 4-chlorophenyl group is conserved in most analogs, suggesting its role in target binding.

Position 7 Modifications: Piperazine Derivatives: Benzyl, phenyl, or methylphenyl groups () enhance lipophilicity, whereas ethylpiperazine () may improve solubility. Non-piperazine Groups: Imidazole-propylamine () or morpholinyl-thiazole () introduce hydrogen-bonding capabilities, critical for receptor specificity.

Molecular Weight Trends :

  • Derivatives range from ~380–435 Da, within the typical range for CNS drugs. Higher weights (e.g., 431.96 in ) correlate with bulkier substituents.

生物活性

The compound 7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazolo[1,5-a]pyrimidine core substituted with a benzylpiperazine and a chlorophenyl group. This structural arrangement is crucial for its biological activity.

Research indicates that pyrazolo[1,5-a]pyrimidines can interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The specific interactions of 7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine with phosphoinositide 3-kinase (PI3K) isoforms have been particularly noted:

  • Inhibition of PI3K : The compound has shown promising inhibitory effects on PI3K δ, which is vital for cell proliferation and survival. IC50 values for related compounds in the pyrazolo[1,5-a]pyrimidine class have been reported as low as 18 nM, indicating potent activity against this target .

Biological Activities

The biological activities attributed to this compound include:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have demonstrated efficacy in various cancer models. For instance, derivatives have been reported to inhibit tumor cell growth through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Case Studies

Several studies illustrate the biological efficacy of related compounds:

  • In Vitro Studies : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-alpha-glucosidase activity. Compounds showed IC50 values ranging from 15.2 µM to over 200 µM compared to acarbose (IC50 = 750 µM), demonstrating significant enzyme inhibition potential .
  • Docking Studies : Computational docking studies have elucidated the interaction profiles of these compounds with target proteins. For instance, binding affinity assessments indicated strong interactions with amino acid residues critical for enzymatic activity .
  • Therapeutic Applications : The pharmacological profiles suggest potential applications in treating diabetes and other metabolic disorders due to their inhibitory effects on glucose metabolism enzymes .

Data Table

The following table summarizes key biological activities and corresponding IC50 values for related compounds within the pyrazolo[1,5-a]pyrimidine class:

Compound NameActivity TypeIC50 Value (µM)
CPL302415PI3K δ Inhibition0.018
Compound 3dAnti-alpha-glucosidase15.2
Compound from study (various derivatives)AntibacterialModerate to Strong
Compound exhibiting anti-inflammatory propertiesInflammatory modulationN/A

Q & A

Q. Table 1: Comparison of Reaction Conditions and Yields

PrecursorReagents/ConditionsYield (%)Reference
3-Nitro-pyrazolo[1,5-a]pyrimidineSilylformamidine in benzene, 24h reflux62
7-Amino-pyrazolo[1,5-a]pyrimidine4-Chlorophenyl diazonium chloride, pyridine67
3-Amino-4,5-dimethylpyrazoleAcetic acid, 6h reflux70

Key Insight : Prolonged reflux (>6h) and polar solvents (e.g., pyridine) improve yields by facilitating nucleophilic substitution.

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:
Structural validation relies on 1H/13C NMR , IR , and HRMS

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns.
  • 13C NMR : Peaks at δ 150–160 ppm indicate pyrimidine ring carbons, while δ 45–55 ppm corresponds to piperazinyl carbons.
  • HRMS : Molecular ion peaks (e.g., m/z 473.567 for C27H31N5O3) validate the molecular formula.

Q. Table 2: Representative NMR Data

Proton Environmentδ (ppm)Reference
4-Chlorophenyl aromatic H7.8–8.1
Benzylpiperazinyl CH23.6–4.0
Pyrazolo-pyrimidine CH32.3–2.5

Note : Discrepancies between calculated and observed elemental analysis values (e.g., C: 62.77% vs. 62.5%) may arise from solvent residues or incomplete purification.

Basic: What are the key steps in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, and how can intermediates be isolated?

Methodological Answer:
Critical steps include:

Cyclocondensation : Combining aminopyrazoles with β-diketones or aldehydes under acidic conditions.

Substitution Reactions : Replacing nitro or halogen groups with benzylpiperazine via Pd-catalyzed coupling.

Isolation : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. Example Protocol :

  • React 7-amino-pyrazolo[1,5-a]pyrimidine with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME, 80°C).

Advanced: How can researchers address contradictions between calculated and observed spectroscopic data?

Methodological Answer:
Discrepancies in NMR or elemental analysis (e.g., δ shifts ±0.1 ppm or C% ±0.3%) may arise from:

  • Crystal Packing Effects : X-ray data (e.g., C–C bond lengths: 1.39–1.42 Å) can resolve ambiguities in planar vs. non-planar conformations.
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria or rotational barriers.
  • Alternative Synthesis : Repetition under inert atmosphere (N2/Ar) minimizes oxidation side products.

Q. Table 3: Case Study – Elemental Analysis Discrepancy

ElementCalculated (%)Observed (%)Resolution Strategy
C62.7762.5Recrystallization x3
N24.4024.1HRMS validation

Advanced: What strategies are effective for modifying the benzylpiperazinyl group to enhance biological activity?

Methodological Answer:

  • Substitution Patterns : Replacing benzyl with morpholinyl or tetrahydropyranyl groups improves solubility and target affinity.
  • Bioisosteres : Introducing trifluoromethyl (CF3) or cyano (CN) groups enhances metabolic stability.
  • SAR Studies : Correlate logP (calculated: 3.8) with in vitro activity using QSAR models.

Q. Table 4: Modified Derivatives and Properties

SubstituentlogPBioactivity (IC50, nM)Reference
4-Pyridyl3.215 ± 2
2-Me-3-CF3-phenyl4.18 ± 1
4-Fluorophenyl3.522 ± 3

Advanced: How do computational modeling and X-ray crystallography complement each other in validating the compound's structure?

Methodological Answer:

  • X-ray Crystallography : Provides absolute configuration (e.g., (7S)-stereochemistry in Zanubrutinib derivatives) and bond angles (e.g., C–N–C: 120°±2°).
  • DFT Calculations : Predict NMR chemical shifts (RMSD <0.1 ppm) and optimize geometry (B3LYP/6-31G* basis set).
  • Synergy : Overlay computational and experimental structures (RMSD <0.5 Å) to validate piperazinyl ring puckering.

Q. Case Study :

  • For 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidine, X-ray data (R factor: 0.055) confirmed DFT-predicted dihedral angles (45° vs. 43°).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。